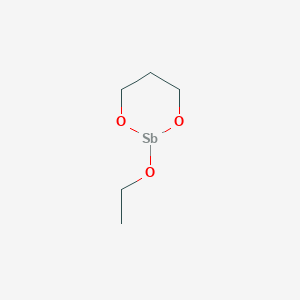
2-Ethoxy-1,3,2-dioxastibinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-1,3,2-dioxastibinane is an organoantimony compound characterized by the presence of an ethoxy group and a dioxastibinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,3,2-dioxastibinane typically involves the reaction of antimony trichloride with ethylene glycol in the presence of an ethoxy group donor. The reaction is carried out under controlled conditions to ensure the formation of the desired dioxastibinane ring structure. The reaction conditions often include a solvent such as toluene or dichloromethane, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-1,3,2-dioxastibinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert it to lower oxidation state antimony species.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organolithium compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while reduction could produce antimony trioxide. Substitution reactions can result in a variety of organoantimony compounds with different functional groups.
Applications De Recherche Scientifique
2-Ethoxy-1,3,2-dioxastibinane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoantimony compounds and as a catalyst in organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, including as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and polymers.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-1,3,2-dioxastibinane involves its interaction with molecular targets such as enzymes and proteins. The compound can form coordination complexes with these biomolecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but it is believed that the antimony center plays a crucial role in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-1,3,2-dioxaphospholane: Similar in structure but contains phosphorus instead of antimony.
2-Ethoxy-1,3,2-dioxathiolane: Contains sulfur instead of antimony.
2-Ethoxy-1,3,2-dioxaborolane: Contains boron instead of antimony.
Uniqueness
2-Ethoxy-1,3,2-dioxastibinane is unique due to the presence of antimony, which imparts distinct chemical properties compared to its phosphorus, sulfur, and boron analogs. These properties include higher reactivity and the ability to form stable coordination complexes with a variety of ligands.
Propriétés
Numéro CAS |
90228-99-2 |
|---|---|
Formule moléculaire |
C5H11O3Sb |
Poids moléculaire |
240.90 g/mol |
Nom IUPAC |
2-ethoxy-1,3,2-dioxastibinane |
InChI |
InChI=1S/C3H6O2.C2H5O.Sb/c4-2-1-3-5;1-2-3;/h1-3H2;2H2,1H3;/q-2;-1;+3 |
Clé InChI |
PVHGTXLZWKGPNH-UHFFFAOYSA-N |
SMILES canonique |
CCO[Sb]1OCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


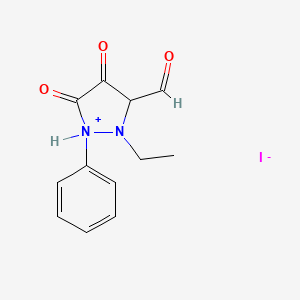
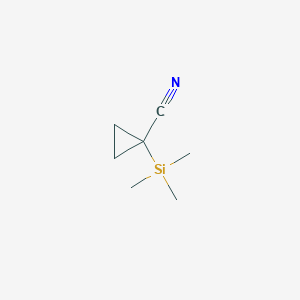

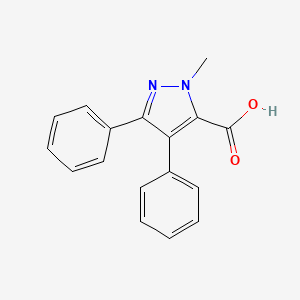
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)
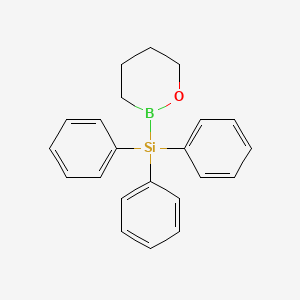
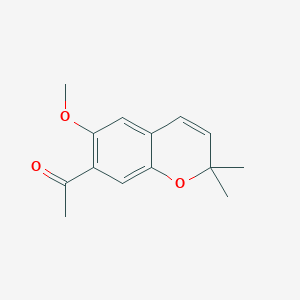

![1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B14367627.png)

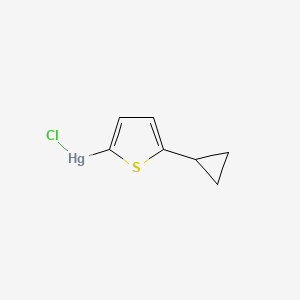

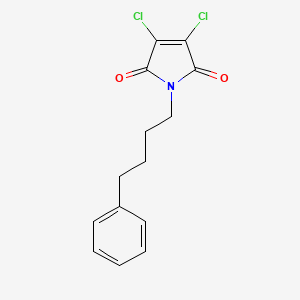
![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
